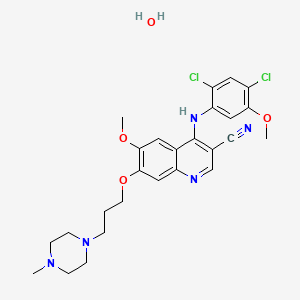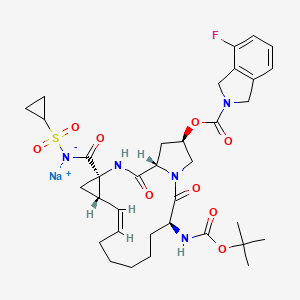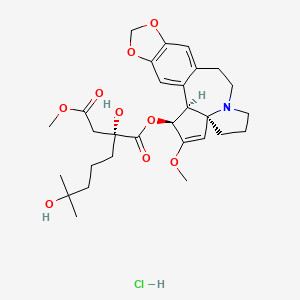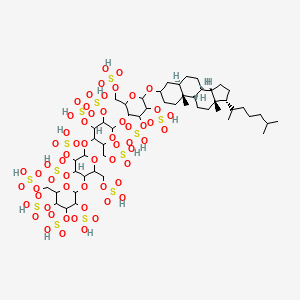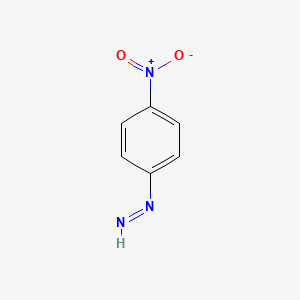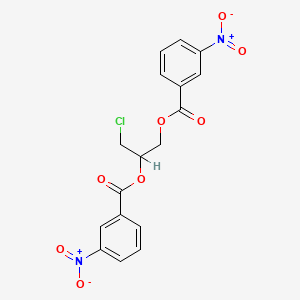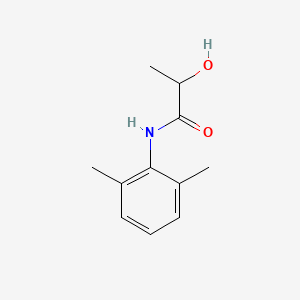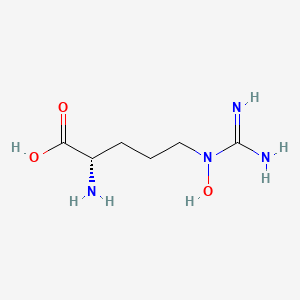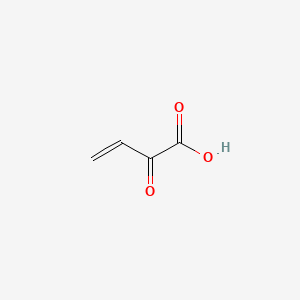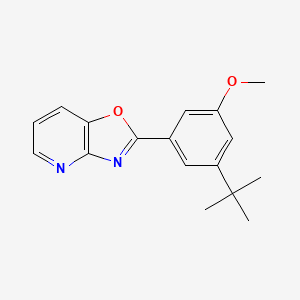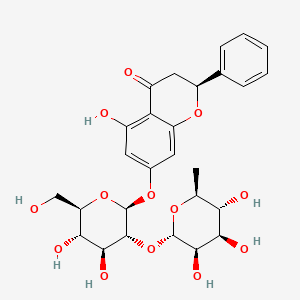
Pinocembrin 7-rhamnosylglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinocembrin 7-rhamnosylglucoside is a natural flavanone found abundantly in diverse flora across various plant families and honey . It has demonstrated potent pharmacological properties in in vitro and in vivo models .
Synthesis Analysis
Pinocembrin can be obtained by biosynthesis . The efficiency of biosynthesis can be improved by a metabolic engineering strategy and a two-phase pH fermentation strategy . Researchers have established genetically engineered E. coli to synthesize pinocembrin from glucose .Chemical Reactions Analysis
Pinocembrin poses an interest for its remarkable pharmacological activities, such as neuroprotection, anti-oxidation, and anti-inflammation . L-Phenylalanine, as a precursor compound, produces cinnamic acid under the action of phenylalanine ammonia lyase, which generates cinnamoyl-CoA under the action of CoA ligase, and adds malonyl-CoA to the reaction system to form pinocembrin chalcone under the action of chalcone synthase .科学的研究の応用
Neuroprotective Effects
Pinocembrin demonstrates significant neuroprotective effects, particularly in relation to cerebral ischemia-reperfusion injury. Studies indicate that it can ameliorate damage induced by ischemia-reperfusion through suppressing oxidative stress, inflammatory markers, and apoptosis, as well as mitigating neurotransmitter activity changes and normalizing infarct size (Saad et al., 2015), (Zhao et al., 2014), (Shi et al., 2011).
Vascular and Cardiovascular Applications
Pinocembrin has been found to inhibit angiotensin II-induced vasoconstriction in rat aorta, suggesting potential applications in treating hypertension and cardiovascular diseases. This effect is linked to the suppression of the increase in intracellular calcium and extracellular signal-regulated kinase (ERK1/2) activation (Li et al., 2013).
Anti-Inflammatory and Immunomodulatory Properties
Studies show that pinocembrin exerts anti-inflammatory effects, evidenced by its ability to regulate the production of inflammatory cytokines and inhibit key inflammatory pathways in various models, including lung injury and allergic reactions (Soromou et al., 2012), (Gu et al., 2017).
Potential in Treating Neurodegenerative Diseases
Research suggests that pinocembrin could have therapeutic applications in neurodegenerative diseases like Alzheimer’s. It protects against beta-amyloid-induced toxicity in neurons and has been shown to inhibit key processes involved in neuronal degeneration (Liu et al., 2012).
Anti-Cancer Potential
Pinocembrin has exhibited potential anti-cancer properties, as seen in studies where it induced apoptosis and suppressed autophagy in melanoma cells. These findings suggest its application potential for melanoma therapy and possibly other cancers (Zheng et al., 2018).
Effects on Xenobiotic-Metabolizing Enzymes
Research indicates that pinocembrin affects certain xenobiotic-metabolizing enzymes, which could have implications in pharmacology and toxicology. For example, it increased heme oxygenase activity without significantly affecting other phase II enzymes or cytochrome P450 enzymes (Punvittayagul et al., 2011).
Pharmacokinetics and Biosynthesis
Advances in understanding the biosynthesis, pharmacology, and pharmacokinetics of pinocembrin shed light on its effects on diseases and potential therapeutic applications. Studies highlight its rapid absorption and ability to cross the blood-brain barrier, key factors in its efficacy in treating cerebral ischemia and other neurological conditions (Shen et al., 2019).
Safety And Hazards
将来の方向性
Pinocembrin is a promising phytochemical in functional food ingredient development and drug discovery in health care applications . It has been approved by China Food and Drug Administration (CFDA) as a new treatment drug for ischemic stroke and is currently in progress in phase II clinical trials . Future studies should focus on the cellular and molecular targets of pinocembrin and explore other possible applications for CNS diseases .
特性
CAS番号 |
13241-31-1 |
|---|---|
製品名 |
Pinocembrin 7-rhamnosylglucoside |
分子式 |
C27H32O13 |
分子量 |
564.5 g/mol |
IUPAC名 |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |
InChIキー |
UVPBNPUZWAOBQX-AFUJZTQMSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




